inhibitor CB3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

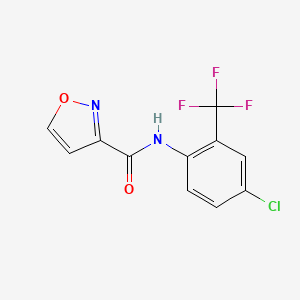

Inhibitor CB3 is a synthetic organic compound known for its role as an inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19). This transporter is crucial for the absorption of neutral amino acids in the intestine and kidney. This compound has shown potential in treating metabolic diseases such as non-alcoholic steatohepatitis and phenylketonuria by modulating amino acid transport .

Preparation Methods

The synthesis of inhibitor CB3 involves several steps, starting with the preparation of the core structure, which is a substituted oxazole. The synthetic route typically includes:

Step 1: Formation of the oxazole ring through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions.

Step 2: Introduction of the trifluoromethyl group via a nucleophilic substitution reaction.

Step 3: Chlorination of the aromatic ring using thionyl chloride.

Step 4: Final coupling reaction to attach the carboxamide group, completing the synthesis of this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Inhibitor CB3 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibitor CB3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the function and inhibition of amino acid transporters.

Biology: Helps in understanding the role of amino acid transporters in cellular metabolism and signaling.

Medicine: Potential therapeutic agent for treating metabolic disorders such as non-alcoholic steatohepatitis and phenylketonuria by modulating amino acid transport.

Industry: Could be used in the development of new drugs targeting amino acid transporters, as well as in the production of research chemicals for studying transporter functions

Mechanism of Action

Inhibitor CB3 exerts its effects by binding to the neutral amino acid transporter B0AT1 (SLC6A19), thereby inhibiting its function. This inhibition prevents the transport of neutral amino acids across the cell membrane, leading to a decrease in their intracellular concentrations. The molecular targets involved include the substrate binding site of B0AT1, where this compound likely binds in the vicinity, blocking the transporter’s activity .

Comparison with Similar Compounds

Inhibitor CB3 is unique compared to other similar compounds due to its high affinity and selectivity for the B0AT1 transporter. Similar compounds include:

Modified diarylmethine compounds: These also inhibit B0AT1 but with varying affinities.

Second-generation inhibitors: Derived from high-throughput screening, these compounds show higher affinity and strong selectivity against amino acid transporters with similar substrate specificity, such as ASCT2 (SLC1A5) and LAT1 (SLC7A5)

This compound stands out due to its specific binding characteristics and potential therapeutic applications in metabolic diseases.

Properties

Molecular Formula |

C11H6ClF3N2O2 |

|---|---|

Molecular Weight |

290.62 g/mol |

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-6-1-2-8(7(5-6)11(13,14)15)16-10(18)9-3-4-19-17-9/h1-5H,(H,16,18) |

InChI Key |

COZVUVXNGYGPKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C2=NOC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B10821444.png)

![2-[[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821455.png)

![4-anilino-1-benzyl-N-[2-(diaminomethylideneamino)ethyl]piperidine-4-carboxamide](/img/structure/B10821458.png)

![1-tert-butyl-6-[[(1R)-1-(4-chlorophenyl)ethyl]amino]-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10821459.png)

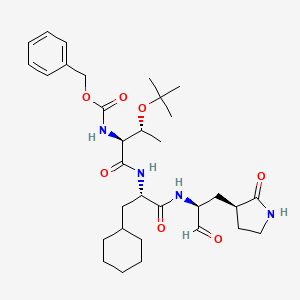

![5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione](/img/structure/B10821475.png)

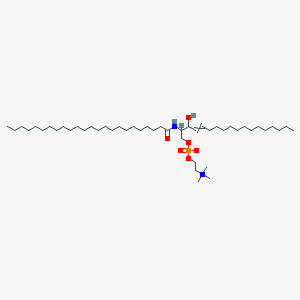

![2-(3,4-dichlorophenoxy)-N-[1-[(3,4-dichlorophenyl)methyl]pyridin-1-ium-3-yl]acetamide](/img/structure/B10821476.png)

![2-[(4S,5S,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821486.png)

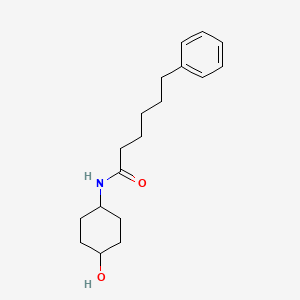

![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821488.png)

![5-chloro-2-methoxy-N-[4-({1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}oxy)phenyl]benzene-1-sulfonamide](/img/structure/B10821503.png)

![2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821507.png)

![5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B10821518.png)